molecular formula C13H11ClFNO2 B11853883 Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11853883
M. Wt: 267.68 g/mol
InChI Key: YFALHVWBJPIDGH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11ClFNO2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, particularly due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-chloro-5-fluoro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can bind to enzyme active sites, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate
  • Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate
  • 4-Chloro-5-fluoro-8-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Biological Activity

Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H10ClFNO2
Molecular Weight : 249.67 g/mol
Key Features : The compound features a chloro group at position 4, a fluoro group at position 5, and a methyl group at position 8 of the quinoline ring system.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Quinoline Core : Utilizing starting materials like isatoic anhydride and ethyl acetoacetate.
  • Halogenation : Introducing chlorine and fluorine substituents via electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid derivative into the ethyl ester form.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that these compounds exhibit both antibacterial and antifungal properties. For example:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
  • Antifungal Activity : It has also been evaluated against fungal strains, demonstrating varying degrees of efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro assays:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including:
    • H-460 (non-small-cell lung cancer)
    • HT-29 (colon cancer)
    • HepG2 (liver cancer)
    • SGC-7901 (stomach cancer)
    Table 1 summarizes the IC50 values obtained from these studies:
Cell LineIC50 Value (µM)Comparative Control
H-4600.55Gefitinib
HT-290.33Gefitinib
HepG21.24Gefitinib
SGC-79012.00Gefitinib

The compound exhibited superior antiproliferative activity compared to standard treatments, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication processes in microorganisms and cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of quinoline derivatives:

  • Study on Antiproliferative Activity : A study published in PMC6268466 evaluated various quinoline derivatives for their antiproliferative effects against multiple cancer cell lines. This compound emerged as one of the most promising candidates due to its low IC50 values compared to existing therapies .
  • Antimicrobial Evaluation : Another study highlighted its antimicrobial properties against resistant bacterial strains, showing that modifications in the quinoline structure can enhance activity against specific pathogens.

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3

InChI Key

YFALHVWBJPIDGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl

Origin of Product

United States

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